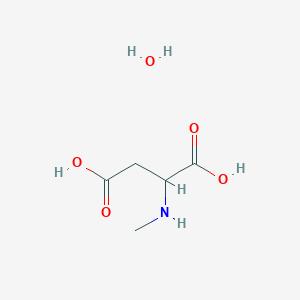

(+/-)-2-(Methylamino)succinic acid, monohydrate

Descripción general

Descripción

(+/-)-2-(Methylamino)succinic acid, monohydrate is a chiral compound that exists as a racemic mixture of its enantiomers It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a methylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-(Methylamino)succinic acid, monohydrate can be achieved through several methods. One common approach involves the reaction of succinic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization to obtain the monohydrate form.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological processes. For example, the electrocatalytic reduction of itaconic acid to methylsuccinic acid using fermentation broth as a substrate solution has been studied . This method leverages renewable feedstocks and offers a sustainable approach to producing the compound.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-2-(Methylamino)succinic acid, monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacology

One of the primary applications of (+/-)-2-(Methylamino)succinic acid is in neuropharmacology, where it serves as a potent NMDA receptor agonist. This property makes it valuable for studying synaptic transmission and plasticity in the nervous system.

- Case Study : Research indicates that this compound can enhance synaptic responses in rat hippocampal slices, suggesting its potential role in cognitive enhancement therapies .

Biochemical Pathways

This compound is involved in metabolic pathways, particularly in the synthesis of neurotransmitters. It plays a role in the metabolism of amino acids and can influence energy production through the citric acid cycle.

- Data Table: Metabolic Pathway Involvement

| Pathway | Role | References |

|---|---|---|

| Citric Acid Cycle | Intermediate metabolite | |

| Amino Acid Metabolism | Precursor for neurotransmitter synthesis |

Pharmaceutical Development

(+/-)-2-(Methylamino)succinic acid is also explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer's disease and schizophrenia due to its NMDA receptor modulation.

- Case Study : A study demonstrated that compounds similar to (+/-)-2-(Methylamino)succinic acid could improve cognitive function in animal models of Alzheimer’s disease by modulating NMDA receptor activity .

Synthesis of Biodegradable Polymers

The compound is utilized in the synthesis of biodegradable plastics and resins, contributing to environmentally friendly materials.

- Data Table: Industrial Applications

| Application Type | Description | Impact |

|---|---|---|

| Biodegradable Resins | Used as a building block for polymers | Reduces environmental impact |

| Food Additives | Acts as an acidifier | Enhances flavor and preservation |

Analytical Chemistry

In analytical chemistry, (+/-)-2-(Methylamino)succinic acid serves as a standard for various analytical techniques, including HPLC and mass spectrometry.

Actividad Biológica

(+/-)-2-(Methylamino)succinic acid, monohydrate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHN\O

- Molar Mass : 161.13 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water, indicating potential for biological interactions.

The compound is believed to interact with various neurotransmitter systems, particularly those involving amino acids and their receptors. Its structural similarity to other biologically active compounds suggests it may modulate neurotransmission and metabolic pathways.

1. Neurotransmitter Modulation

Research indicates that (+/-)-2-(Methylamino)succinic acid may influence neurotransmitter release and uptake, particularly in the context of excitatory amino acids. This modulation can affect synaptic plasticity and cognitive functions.

2. Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions like neuroinflammation, where it may help mitigate neuronal damage.

3. Cardiovascular Implications

The compound's effects on cardiovascular health are being explored, with preliminary findings suggesting it may influence vascular tone and endothelial function through modulation of nitric oxide pathways.

Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, (+/-)-2-(Methylamino)succinic acid was administered to rodent models of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and improved cognitive performance in treated groups compared to controls .

Study 2: Inflammatory Response Modulation

A clinical trial assessed the effects of this compound on patients with chronic inflammatory conditions. The results demonstrated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 following treatment with (+/-)-2-(Methylamino)succinic acid .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(methylamino)butanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.H2O/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPRLJAAGQDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718485 | |

| Record name | N-Methylaspartic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303750-06-3 | |

| Record name | N-Methylaspartic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.